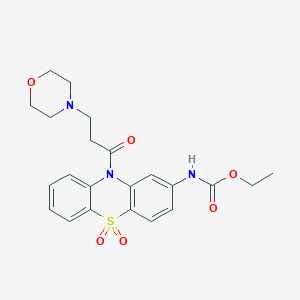

Moricizine sulfone

Description

Structure

3D Structure

Properties

CAS No. |

151391-67-2 |

|---|---|

Molecular Formula |

C22H25N3O6S |

Molecular Weight |

459.5 g/mol |

IUPAC Name |

ethyl N-[10-(3-morpholin-4-ylpropanoyl)-5,5-dioxophenothiazin-2-yl]carbamate |

InChI |

InChI=1S/C22H25N3O6S/c1-2-31-22(27)23-16-7-8-20-18(15-16)25(17-5-3-4-6-19(17)32(20,28)29)21(26)9-10-24-11-13-30-14-12-24/h3-8,15H,2,9-14H2,1H3,(H,23,27) |

InChI Key |

JGBQVBXTCBGQLU-UHFFFAOYSA-N |

SMILES |

CCOC(=O)NC1=CC2=C(C=C1)S(=O)(=O)C3=CC=CC=C3N2C(=O)CCN4CCOCC4 |

Canonical SMILES |

CCOC(=O)NC1=CC2=C(C=C1)S(=O)(=O)C3=CC=CC=C3N2C(=O)CCN4CCOCC4 |

Other CAS No. |

151391-67-2 |

Synonyms |

moricizine sulfone moricizine sulphone |

Origin of Product |

United States |

Synthetic Chemistry and Structural Elucidation of Moricizine Sulfone

Methodologies for the Chemical Synthesis of Moricizine (B1676744) Sulfone

The synthesis of moricizine sulfone is primarily achieved through the oxidation of its precursor, moricizine. nih.gov

Oxidative Routes from Moricizine and Related Precursors

The most direct method for synthesizing this compound is through the oxidation of moricizine. This transformation can be accomplished using various oxidizing agents. A common laboratory-scale synthesis involves the peroxidation of moricizine hydrochloride with hydrogen peroxide. nih.gov This reaction typically proceeds through an intermediate, moricizine sulfoxide (B87167), which is also a metabolite of moricizine. nih.govontosight.ai The reaction conditions, such as temperature, can be controlled to favor the formation of either the sulfoxide or the sulfone. For instance, peroxidation of moricizine hydrochloride with hydrogen peroxide at 25°C tends to yield the sulfoxide, while conducting the reaction at 60°C favors the formation of the sulfone. nih.gov

The oxidation of sulfides to sulfones is a fundamental transformation in organic chemistry, and a variety of reagents and conditions have been developed for this purpose. jchemrev.comresearchgate.net While hydrogen peroxide is a common choice, other oxidants could potentially be employed for the synthesis of this compound, although specific examples in the literature are scarce. The choice of oxidant and reaction conditions is crucial to achieve high yields and to avoid over-oxidation or other side reactions. wiley-vch.de

Development of Novel Synthetic Strategies for Sulfone Moiety Incorporation

While the direct oxidation of moricizine is a straightforward approach, the broader field of organic synthesis offers a variety of methods for constructing the sulfone group, which could be adapted for the synthesis of this compound or its analogs. thieme-connect.comchemistryviews.org These methods can be broadly categorized and include:

Metal-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for forming carbon-sulfur bonds. chemistryviews.orgmdpi.com For instance, a three-component coupling of an aryl lithium species, an aryl or heteroaryl halide, and a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) can produce a wide range of sulfones. chemistryviews.org

Radical-Initiated Reactions: Radical-mediated processes provide another avenue for sulfone synthesis. These reactions often proceed under mild conditions and can tolerate a variety of functional groups. mdpi.comresearchgate.net

Photocatalytic Methods: Visible-light photocatalysis has gained traction as a green and sustainable method for organic synthesis. nih.govmdpi.com Photocatalytic approaches can be used to generate sulfonyl radicals from various precursors, which can then be incorporated into target molecules. mdpi.com

These modern synthetic methods offer greater flexibility and functional group tolerance compared to classical oxidative approaches, paving the way for the synthesis of a diverse array of this compound analogs.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. nih.govbioengineer.org In the context of this compound synthesis, this translates to using safer reagents, reducing energy consumption, and minimizing waste.

Visible light-driven synthesis is a prime example of a green chemistry approach that can be applied to sulfone synthesis. mdpi.com These reactions are often conducted at room temperature, reducing the energy demands of the process. mdpi.com Furthermore, the use of molecular oxygen as an oxidant, facilitated by a functional catalyst, represents a highly sustainable method for converting sulfides to sulfones. bioengineer.org A recently developed catalyst using ruthenium-doped perovskite oxide has shown exceptional selectivity for this transformation at low temperatures. bioengineer.org Microwave-assisted synthesis is another technique that aligns with green chemistry principles, often leading to shorter reaction times and improved yields. mdpi.com

Design and Synthesis of Novel this compound Analogues and Derivatives

The modification of the this compound structure can lead to the development of new compounds with potentially improved properties.

Rational Design Principles for Structural Modification

The rational design of novel this compound analogues is guided by an understanding of structure-activity relationships. Key areas for modification include:

The Sulfone Group: While the sulfone group is the defining feature, its position on the phenothiazine (B1677639) ring could be varied.

The Side Chain: The morpholine-containing side chain is a critical component that can be modified to alter the compound's polarity and interactions with biological targets.

The synthesis of such analogues would leverage the novel synthetic strategies for sulfone incorporation mentioned previously, allowing for a wide range of structural diversity. thieme.deacs.orgacs.orgnih.gov

Enantioselective Synthesis and Chiral Resolution Techniques for this compound Stereoisomers

This compound is a chiral molecule due to the presence of the sulfoxide group in its precursor and the potential for a chiral center at the sulfur atom in the sulfone. The separation of enantiomers is crucial as they can exhibit different biological activities. mdpi.com

Enantioselective Synthesis: The direct synthesis of a single enantiomer is the most efficient approach to obtaining optically pure compounds. wikipedia.org Several methods for the enantioselective synthesis of chiral sulfones have been developed:

Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation of unsaturated sulfones is a powerful method for creating chiral sulfones with high enantiomeric excess. rsc.orgacs.org

Rhodium-Catalyzed Hydrosulfonylation: A highly regio- and enantioselective rhodium-catalyzed hydrosulfonylation of allenes and alkynes provides a direct route to chiral allylic sulfones. organic-chemistry.org

Organocatalysis: The synergistic use of photoredox and hydrogen bonding catalysis can achieve the enantioselective sulfonylation of α,β-unsaturated carbonyl compounds. rsc.org

Chiral Resolution: If a racemic mixture of this compound is synthesized, the enantiomers can be separated using chiral resolution techniques. wikipedia.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) using chiral stationary phases, such as polysaccharide-based columns, is a widely used method for separating enantiomers. nih.gov The choice of mobile phase can be optimized to achieve effective separation. nih.gov

Crystallization of Diastereomeric Salts: This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities. wikipedia.org

Solid-Phase Synthesis and Combinatorial Chemistry for Sulfone Libraries

The generation of compound libraries is a cornerstone of modern medicinal chemistry, enabling the high-throughput screening of molecules for potential therapeutic activity. Solid-phase synthesis, coupled with combinatorial chemistry, provides an efficient platform for creating large, diverse libraries of compounds, including those with a sulfone scaffold. While specific literature on a combinatorial library of this compound itself is not prevalent, the principles are derived from established methods for synthesizing sulfone-containing small molecule libraries. nih.govacs.orgacs.org

Solid-phase synthesis involves attaching a starting molecule to an insoluble polymer resin support and then performing a series of chemical reactions to build a more complex molecule. acs.orgnih.gov This approach simplifies the purification process, as excess reagents and by-products can be washed away from the resin-bound product. For sulfone libraries, a common strategy involves the use of a vinyl sulfone scaffold. nih.govacs.orgacs.org

A representative strategy for the solid-phase synthesis of a vinyl sulfone library begins with attaching a suitable precursor to a resin, such as a Rink amide resin. nih.govacs.org Key reactions, including oxidation to form the sulfone group and carbon-carbon bond-forming reactions like the Horner-Wadsworth-Emmons reaction, are then performed sequentially. nih.govacs.orgacs.org The power of combinatorial chemistry lies in the "split-and-pool" synthesis method, where the resin is divided into portions, each is reacted with a different building block, and then the portions are recombined. This process allows for the rapid generation of thousands of distinct compounds in a systematic manner. The goal is to create libraries with multiple points of diversity to explore the chemical space around a particular pharmacophore. nih.gov

The table below outlines a generalized workflow for the solid-phase synthesis of a sulfone library.

Table 1: Generalized Steps in Solid-Phase Synthesis of a Sulfone Library

| Step | Description | Key Reactions | Purpose |

| 1. Resin Functionalization | A starting molecule is attached to a solid support (e.g., Rink amide resin). | Amide bond formation | To anchor the synthesis to a solid phase for ease of purification. |

| 2. Scaffold Elaboration | The core structure is built upon the resin-bound starter unit. | Oxidation, Horner-Wadsworth-Emmons reaction | To introduce the sulfone moiety and create the basic scaffold. nih.govacs.orgacs.org |

| 3. Introduction of Diversity | The resin is split into multiple pools, and different chemical building blocks are added to each pool. | Various coupling reactions | To generate a wide array of structurally different compounds. |

| 4. Cleavage from Resin | The completed molecules are cleaved from the solid support. | Acid-labile or photolabile cleavage | To release the final compounds into solution for screening. |

Recent advancements have also focused on DNA-encoded chemical library (DEL) technology, where DNA tags are used to track the synthesis of individual compounds in a combinatorial fashion. researchgate.net Methods have been developed for on-DNA vinyl sulfone synthesis, expanding the toolkit for creating vast libraries for drug discovery. researchgate.net

Synthesis and Characterization of Related Substances and Impurities of this compound

The primary substance related to this compound is its parent compound, moricizine, and its intermediate oxidation product, moricizine sulfoxide. nih.govontosight.aidrugs.com Both this compound and moricizine sulfoxide are metabolites of moricizine. nih.govdrugs.com The synthesis of these related substances is crucial for their use as analytical standards in impurity profiling and metabolic studies.

The synthesis of phenothiazine sulfones is generally achieved through the oxidation of the corresponding phenothiazine. researchgate.nettsijournals.comresearchgate.net A common and effective method involves treating the phenothiazine with 30% hydrogen peroxide in glacial acetic acid. researchgate.nettsijournals.comresearchgate.net This method can be applied to the synthesis of this compound from moricizine. The reaction proceeds through the intermediate moricizine sulfoxide. By controlling the reaction conditions (e.g., stoichiometry of the oxidizing agent, temperature, and reaction time), one can selectively favor the formation of either the sulfoxide or the fully oxidized sulfone.

The general process for identifying, synthesizing, and characterizing impurities in a drug substance involves:

Detection and Identification : Potential impurities are first detected by sensitive analytical techniques like HPLC and identified using LC-MS. researchgate.netumich.edu

Synthesis : The identified impurities are then synthesized. This often involves mimicking the degradation or metabolic pathways, such as oxidation. researchgate.net For this compound, this is the oxidation of moricizine.

Characterization : The synthesized impurities are fully characterized using spectroscopic methods (NMR, IR, MS) to confirm their structure unequivocally. researchgate.netumich.eduwisdomlib.org

Table 2: Moricizine and Its Sulfoxidation-Related Substances

| Compound Name | Chemical Structure Description | Synthetic Route |

| Moricizine | A phenothiazine core with a carbamate (B1207046) group at position 2 and a morpholinopropanoyl group at the nitrogen atom of the phenothiazine ring. | Parent compound, synthesized via multi-step organic reactions. wikipedia.org |

| Moricizine Sulfoxide | The sulfur atom in the phenothiazine ring of moricizine is oxidized to a sulfoxide (S=O) group. ontosight.ai | Oxidation of moricizine, typically using a mild oxidizing agent or one equivalent of a stronger oxidant like m-CPBA or H₂O₂. ontosight.airesearchgate.net |

| This compound | The sulfur atom in the phenothiazine ring of moricizine is oxidized to a sulfone (O=S=O) group. nih.gov | Oxidation of moricizine or moricizine sulfoxide, typically using an excess of a strong oxidizing agent like hydrogen peroxide in acetic acid. researchgate.nettsijournals.comresearchgate.net |

Advanced Spectroscopic and Chromatographic Techniques in Synthetic Verification

The verification of the synthesis of this compound and the analysis of its purity rely on a combination of advanced chromatographic and spectroscopic techniques. These methods are essential for separating the compound from its precursors and by-products and for confirming its chemical structure.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is the cornerstone for analyzing moricizine and its metabolites. A specific reverse-phase HPLC method has been developed for the simultaneous determination of moricizine, moricizine sulfoxide, and this compound in biological fluids. nih.gov This method allows for the effective separation and quantification of all three compounds in a single analytical run. nih.gov The details of this published method are summarized in the table below. Other chromatographic techniques like Thin-Layer Chromatography (TLC) are also used for monitoring the progress of synthesis and for purity checks. researchgate.netgoogle.compmda.go.jp

Table 3: HPLC Conditions for the Analysis of Moricizine and its Sulfoxidation Metabolites

| Parameter | Condition |

| Column | microBondapak reversed-phase C18 |

| Mobile Phase | Methanol-water-triethylamine (65:35:0.5, v/v) |

| Detection | UV (Wavelength not specified in abstract) |

| Run Time | 12 minutes |

| Internal Standard | Clozapine |

| Retention Time: this compound | 2.7 min nih.gov |

| Retention Time: Moricizine Sulfoxide | 3.5 min nih.gov |

| Retention Time: Moricizine | 6.2 min nih.gov |

| Retention Time: Clozapine (IS) | 9.7 min nih.gov |

Spectroscopic Techniques: Spectroscopic methods provide the definitive structural confirmation of the synthesized this compound.

Mass Spectrometry (MS) : Coupled with liquid chromatography (LC-MS), mass spectrometry is used to confirm the molecular weight of the synthesized compound. google.comresearchgate.net It is a critical tool for identifying impurities and related substances by their mass-to-charge ratio. researchgate.net Thermospray LC-MS has been specifically used for the analysis of moricizine in plasma. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are indispensable for elucidating the precise molecular structure. For phenothiazine sulfones, ¹H NMR spectra show characteristic shifts for the aromatic and aliphatic protons, and the disappearance of the N-H proton signal if acylated. tsijournals.comresearchgate.net These spectra provide proof of the covalent structure of the molecule.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The synthesis of a phenothiazine sulfone can be confirmed by the appearance of strong, characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group. These typically appear in the regions of 1375-1280 cm⁻¹ and 1180-1140 cm⁻¹, respectively. tsijournals.com

The combined use of these chromatographic and spectroscopic techniques provides a robust framework for the synthetic verification, purity assessment, and structural elucidation of this compound and its related substances.

Preclinical Pharmacological Data on this compound Currently Unavailable in Publicly Accessible Literature

Despite a comprehensive search of available scientific literature, detailed preclinical pharmacological data for the specific chemical compound this compound is not publicly available. This compound is recognized as a metabolite of the Class I antiarrhythmic drug moricizine. The parent drug, moricizine, undergoes extensive metabolism, producing several metabolites, some of which are believed to possess pharmacological activity and contribute to the drug's extended therapeutic effect. ccjm.orgdrugs.comwikidoc.org

A 1995 study by Yang and Chan confirmed the existence of this compound as a distinct sulphoxidation metabolite of moricizine, alongside moricizine sulfoxide, and developed a high-performance liquid chromatography (HPLC) method for their simultaneous detection in biological fluids. nih.gov This confirms its identity as a metabolite, but provides no information on its pharmacological actions.

While extensive research is available on the electrophysiological and molecular actions of the parent compound, moricizine, similar detailed characterizations for its sulfone metabolite are not found in the accessed scientific databases. Specifically, there is a lack of published research addressing the following key areas for this compound:

In Vitro Electrophysiological Profile: No studies were identified that investigated the direct effects of this compound on cardiac ion channels, such as voltage-gated sodium channels. Consequently, data on its influence on myocardial action potential kinetics and conduction velocity in isolated cardiac tissues are absent. A comparative analysis of its electrophysiological profile against the parent moricizine or other reference antiarrhythmics cannot be performed.

Cellular and Molecular Mechanisms of Action: Information regarding the specific molecular interactions of this compound is unavailable. There are no published receptor binding or ligand-target interaction studies to identify its molecular targets. Furthermore, research into any potential perturbations of intracellular signaling pathways caused by this compound has not been reported.

Preclinical Pharmacological Characterization of Moricizine Sulfone

Cellular and Molecular Mechanisms of Action of Moricizine (B1676744) Sulfone.

Use-Dependent Block Characteristics of Moricizine Sulfone in Cardiac Cells.

Specific data on the use-dependent block characteristics of this compound in cardiac cells are not available in the current scientific literature. Research has primarily focused on the parent compound, moricizine. For moricizine, studies have shown that its sodium channel blocking effect is more pronounced at faster stimulation rates, a characteristic known as use-dependence brainkart.com. This property is thought to contribute to its effectiveness in suppressing rapid ectopic activity brainkart.com. However, detailed electrophysiological studies characterizing the specific actions of the this compound metabolite have not been published.

Preclinical Pharmacodynamic Assessments in Relevant Ex Vivo and In Vivo Biological Systems.

Isolated Perfused Organ Models for Antiarrhythmic Activity.

There is a lack of published studies investigating the antiarrhythmic activity of this compound using isolated perfused organ models, such as the Langendorff heart preparation. Preclinical studies have utilized such models to evaluate the parent drug, moricizine, but specific data for its sulfone metabolite are not available.

Animal Models of Cardiac Electrophysiological Dysfunction and Arrhythmogenesis.

Specific animal models to assess the effects of this compound on cardiac electrophysiological dysfunction and arrhythmogenesis have not been described in the available literature. While various animal models have been employed to study the electrophysiological effects and antiarrhythmic efficacy of moricizine, the individual activity of the this compound metabolite has not been a focus of these investigations nih.gov.

Comparative Efficacy Studies in Preclinical Animal Models.

There are no available comparative efficacy studies that evaluate this compound against other antiarrhythmic agents in preclinical animal models. Comparative studies have been conducted with the parent compound, moricizine, against drugs like disopyramide, quinidine, encainide, and flecainide, establishing its relative efficacy in suppressing ventricular arrhythmias wikipedia.orgnih.gov. However, similar evaluations for the this compound metabolite have not been reported.

Metabolism and Preclinical Pharmacokinetics of Moricizine Sulfone

In Vitro Metabolic Pathways and Enzyme Identification

The biotransformation of moricizine (B1676744) sulfone involves several enzymatic processes, primarily mediated by the cytochrome P450 system and subsequent conjugation reactions.

The metabolism of moricizine to its sulfoxide (B87167) and sulfone metabolites is a key pathway. While specific data on the direct metabolism of moricizine sulfone by cytochrome P450 (CYP) isoforms is not extensively detailed, the metabolism of the parent compound, moricizine, offers valuable insights. Moricizine is known to induce its own metabolism, suggesting the involvement of inducible CYP enzymes. drugbank.com The CYP3A family, particularly CYP3A4, is a major contributor to the metabolism of many drugs and is likely involved in the biotransformation of moricizine and its metabolites. uniroma1.itresearchgate.net For instance, in the metabolism of ziprasidone, another compound that forms sulfoxide and sulfone metabolites, CYP3A4 was identified as the primary enzyme responsible. rsc.org This suggests a potential role for CYP3A4 in the further oxidation or other metabolic transformations of this compound. The CYP2C subfamily of enzymes also plays a significant role in drug metabolism, accounting for the biotransformation of approximately 20% of clinically used drugs. nih.gov Therefore, the involvement of CYP2C isoforms in this compound metabolism cannot be ruled out. Further in vitro studies using human liver microsomes and recombinant CYP isoforms would be necessary to definitively identify the specific enzymes responsible for the biotransformation of this compound. nih.govdntb.gov.ua

Phase II metabolism, particularly glucuronidation, is a critical step in the detoxification and elimination of many drugs and their metabolites. dergipark.org.tr For moricizine, glucuronidation of its metabolites is a known pathway. arizona.edu While direct evidence for the glucuronidation of this compound is limited, it is plausible that hydroxylated or other Phase I metabolites of this compound could undergo conjugation with glucuronic acid. This process would increase their water solubility and facilitate their excretion from the body. In studies of other drugs, such as haloperidol, glucuronidation has been shown to be a major metabolic pathway, accounting for a significant portion of its biotransformation. drugbank.com The identification of glucuronide conjugates of this compound metabolites in urine or bile would confirm the involvement of this pathway.

Significant species differences in drug metabolism are common and can impact the translation of preclinical data to humans. mdpi.com Variations in the expression and activity of CYP enzymes across species can lead to different metabolic profiles. mdpi.com For moricizine, species-specific differences in metabolism have been noted. For example, the relative amounts of moricizine, its sulfoxide, and sulfone metabolites recovered in the urine and bile differ between rats and humans. nih.gov In rats, a greater percentage of an intravenous dose of moricizine was recovered in the urine as this compound compared to humans who received an oral dose. nih.gov Such differences highlight the importance of conducting in vitro metabolic studies using liver microsomes or hepatocytes from multiple species, including humans, to accurately predict the metabolic fate of this compound in a clinical setting. umich.edumdpi.com

Preclinical Pharmacokinetic Profiling in Animal Models

The study of this compound's pharmacokinetics in animal models provides essential information on its absorption and distribution.

Following oral administration, moricizine is well absorbed and undergoes significant first-pass metabolism, resulting in an absolute bioavailability of approximately 38%. drugbank.comwikipedia.org this compound is one of the metabolites formed during this process. nih.gov The parent drug, moricizine, has a large apparent volume of distribution, indicating extensive distribution into tissues. drugs.comccjm.org It is also highly bound to plasma proteins (approximately 95%). drugbank.comdrugs.com Given these characteristics of the parent compound, it is likely that this compound also distributes widely throughout the body.

Preclinical studies in various animal species are crucial for characterizing the absorption and distribution of this compound. umich.eduwashcoll.edu For instance, following intravenous administration of moricizine to rats, this compound was recovered in both urine and bile. nih.gov After oral administration of moricizine to two healthy human subjects, plasma concentrations of this compound were detectable. nih.gov The table below summarizes the pharmacokinetic parameters of moricizine and its sulfoxidation metabolites in rats and humans from one study.

| Species | Route of Administration | Compound | Matrix | Concentration/Recovery |

| Rat (n=7) | Intravenous | Moricizine | Urine | 0.11 ± 0.09% |

| Moricizine Sulfoxide | Urine | 0.74 ± 0.45% | ||

| This compound | Urine | 5.16 ± 4.24% | ||

| Moricizine | Bile | 0.13 ± 0.04% | ||

| Moricizine Sulfoxide | Bile | 3.39 ± 1.62% | ||

| This compound | Bile | 2.16 ± 1.07% | ||

| Human (Subject 1) | Oral | Moricizine | Plasma (4h) | 0.43 µg/ml |

| Moricizine Sulfoxide | Plasma (4h) | 0.11 µg/ml | ||

| This compound | Plasma (4h) | 0.10 µg/ml | ||

| Human (Subject 2) | Oral | Moricizine | Plasma (4h) | 0.32 µg/ml |

| Moricizine Sulfoxide | Plasma (4h) | 0.17 µg/ml | ||

| This compound | Plasma (4h) | 0.27 µg/ml | ||

| Data from a study by Pieniaszek et al. nih.gov |

Hepatic Metabolism and Potential for Enterohepatic Recirculation in Animal Models

Moricizine is known to undergo extensive hepatic metabolism, resulting in the formation of at least 26 metabolites. drugbank.comnih.gov The liver is the primary site of this biotransformation. ccjm.org Among the identified metabolites, moricizine sulfoxide and phenothiazine-2-carbamic acid ethyl ester sulfoxide have been noted as pharmacologically active in at least one animal model. drugs.com The parent drug, moricizine, is also known to undergo enterohepatic recirculation, a process where a drug is excreted in the bile, reabsorbed in the intestine, and returned to the liver. ccjm.orgdrugs.com This recycling process can prolong the drug's presence in the body. However, specific studies detailing the metabolic pathway leading to the formation of this compound from its parent compound in animal models are not described in the available literature. Furthermore, there is no specific information on whether this compound itself undergoes enterohepatic recirculation.

Excretion Pathways and Mass Balance Studies in Animal Models

Mass balance studies, which account for the total administered dose of a drug and its metabolites, have been conducted for moricizine. These studies show that the drug and its byproducts are eliminated from the body through both feces and urine. drugs.com In humans, approximately 56% of an administered dose of moricizine is excreted in the feces, with 39% found in the urine. drugs.com This indicates that both renal and hepatobiliary routes are significant for the excretion of moricizine-related compounds. While general methodologies for conducting mass balance and excretion studies in animal models are well-established, specific data quantifying the excretion pathways and detailing the mass balance of the this compound metabolite in any animal model are not available in the reviewed literature. cidara.combioivt.com

Plasma Protein Binding Dynamics and Tissue Distribution in Animal Models

Moricizine exhibits a high degree of binding to plasma proteins, with approximately 95% of the drug being bound in human plasma. drugbank.comccjm.orgdrugs.comnih.gov This extensive binding can influence the drug's distribution and availability to target tissues. The parent drug also has a large apparent volume of distribution, suggesting significant distribution into peripheral tissues. nih.govccjm.org Despite this knowledge about the parent drug, there is a complete absence of specific data on the plasma protein binding characteristics or the tissue distribution patterns of the this compound metabolite in animal models.

Interspecies Extrapolation Considerations in Pharmacokinetic Prediction

Interspecies scaling is a method used to predict the pharmacokinetic parameters of a drug in humans based on data from various animal species. nih.gov This process relies on allometric principles, which relate physiological and pharmacokinetic parameters to body weight. lbl.gov The significant differences in drug metabolism and physiology between species present a considerable challenge for accurate extrapolation. nih.gov While these principles are fundamental in drug development, their specific application to this compound is not possible due to the lack of foundational pharmacokinetic data for this metabolite in any preclinical animal model.

Structure Activity Relationship Sar and Computational Studies of Moricizine Sulfone Derivatives

Elucidation of Key Structural Determinants for Pharmacological Efficacy and Selectivity

The pharmacological profile of moricizine (B1676744) sulfone derivatives is intrinsically linked to their three-dimensional structure and the specific arrangement of functional groups. The structure-activity relationship (SAR) for this class of compounds focuses on identifying which molecular features are essential for binding to biological targets and eliciting a desired response.

The core of the molecule is the tricyclic phenothiazine (B1677639) system. The introduction of the sulfone group (-SO₂) in place of the sulfide (B99878) bridge in the parent moricizine is a critical modification. The sulfone group is a strong electron-withdrawing group and a hydrogen bond acceptor. This alteration significantly changes the electronic distribution and conformation of the phenothiazine ring system, which can influence its interaction with target proteins, such as ion channels.

Key structural determinants for efficacy and selectivity include:

The Phenothiazine Core : Modifications to the rings, such as the introduction of different substituents, can modulate lipophilicity and electronic properties, which are crucial for target interaction and membrane permeability.

The Ethyl Carbamate (B1207046) Linker : The length, flexibility, and chemical nature of the linker connecting the phenothiazine core to the morpholine (B109124) ring are critical. The carbamate group itself contains hydrogen bond donors and acceptors that can participate in binding.

The Terminal Morpholine Ring : This group significantly influences the compound's polarity and basicity. The nitrogen atom is typically protonated at physiological pH, allowing for ionic interactions with acidic amino acid residues in the target protein. Altering this ring can impact solubility, target affinity, and pharmacokinetic properties.

A hypothetical SAR study might reveal that small, electron-withdrawing substituents on the phenothiazine rings enhance activity, while bulky groups diminish it due to steric hindrance. The sulfonamide functional group is a ubiquitous pharmacophore in medicinal chemistry, known to impart a diverse range of pharmacological activities. nih.gov

Table 1: Hypothetical SAR of Moricizine Sulfone Analogues

| Analogue ID | Phenothiazine Substituent (R) | Morpholine Modification | Predicted Relative Activity | Rationale for Activity Change |

| MS-01 | -H (Parent) | Standard Morpholine | Baseline | Reference compound. |

| MS-02 | 2-Cl | Standard Morpholine | Increased | Electron-withdrawing group enhances electronic interaction with target. |

| MS-03 | 2-OCH₃ | Standard Morpholine | Decreased | Electron-donating group unfavorably alters ring electronics. |

| MS-04 | -H (Parent) | N-oxide Morpholine | Decreased | Increased polarity reduces membrane permeability; altered basicity. |

| MS-05 | -H (Parent) | Piperidine | Similar/Increased | Change in ring conformation and basicity may alter binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that seeks to find a statistical relationship between the chemical properties of a series of compounds and their biological activities. frontiersin.org For this compound analogues, a QSAR model would correlate calculated molecular descriptors with experimentally determined pharmacological efficacy (e.g., IC₅₀ values for ion channel blockade).

The development of a QSAR model follows a defined workflow:

Data Set Assembly : A series of this compound analogues with a range of biological activities is required. mdpi.com

Descriptor Calculation : For each analogue, a wide array of molecular descriptors is calculated. These can include physicochemical properties (e.g., LogP, molecular weight), electronic descriptors (e.g., partial charges, dipole moment), and topological indices (e.g., molecular connectivity).

Model Generation : Using statistical methods like multiple linear regression (MLR) or machine learning algorithms (e.g., support vector machines, random forest), a mathematical equation is generated that links the most relevant descriptors to the biological activity. frontiersin.orgresearchgate.net

Validation : The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. orientjchem.org

For instance, a QSAR study on sulfa drugs as inhibitors of dihydropteroate (B1496061) synthetase (DHPS) successfully used three-dimensional QSAR (CoMFA) to build a predictive pharmacophore model. nih.gov A similar approach for this compound could yield a model like the following hypothetical equation:

log(1/IC₅₀) = 0.8 * ClogP - 0.05 * PSA + 1.2 * (Dipole_Z) + 2.5

This equation would suggest that activity increases with lipophilicity (ClogP) and the dipole moment along a specific axis but decreases with increasing polar surface area (PSA). Such a validated model can then be used to predict the activity of new, unsynthesized analogues, prioritizing the most promising candidates for synthesis and testing. frontiersin.orgmdpi.com

Table 2: Example Descriptors for a Hypothetical QSAR Model of this compound Analogues

| Analogue ID | ClogP | Polar Surface Area (Ų) | Dipole Moment (Debye) | Predicted log(1/IC₅₀) |

| MS-01 | 4.2 | 85.3 | 3.1 | 5.21 |

| MS-02 | 4.7 | 85.3 | 3.5 | 5.91 |

| MS-03 | 4.0 | 94.6 | 2.9 | 4.91 |

| MS-04 | 3.5 | 102.1 | 4.5 | 4.09 |

Conformational Analysis and Stereochemical Impact on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms, can have a profound impact on a drug's action. nih.gov Many drugs are chiral, and often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to side effects. nih.gov

Conformational analysis of this compound involves studying the different spatial arrangements of the molecule that result from rotation around single bonds. The phenothiazine ring system is not planar and can exist in a folded conformation. The orientation of the side chain relative to this ring system is critical for proper alignment within the binding site of a biological target. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational energy calculations are used to determine the most stable and biologically relevant conformers. nih.gov

The key stereochemical considerations for this compound would be:

Chirality : If any analogues possess chiral centers, it is crucial to separate and test each enantiomer individually, as they may exhibit different biological activities. mdpi.com

Conformational Isomers (Rotamers) : The rotation around the bonds in the ethyl carbamate linker can lead to different conformers. The energy barrier to this rotation and the population of low-energy conformers can determine which shape the molecule predominantly adopts to interact with its target. oup.com

Ring Puckering : The morpholine ring exists in a chair conformation, and the orientation of its substituents (axial vs. equatorial) can influence interactions.

Understanding the stereochemical and conformational requirements of the target's binding site allows for the design of more rigid analogues that are "pre-organized" in the active conformation, potentially leading to higher potency and selectivity.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. openaccessjournals.com For this compound, this involves docking the molecule into the three-dimensional structure of its putative target, such as a voltage-gated sodium channel. The process helps to visualize and analyze the plausible binding modes at an atomic level. mdpi.comopenaccessjournals.com

The docking workflow includes:

Preparation : Obtaining or modeling the 3D structures of the protein target and the this compound ligand.

Docking Simulation : A search algorithm systematically explores various orientations and conformations of the ligand within the receptor's binding site. openaccessjournals.com

Scoring : A scoring function estimates the binding affinity for each pose, ranking the most likely binding modes. consensus.app

Following docking, molecular dynamics (MD) simulations can be performed. MD simulates the movement of every atom in the ligand-receptor complex over time, providing insights into the stability of the predicted binding pose and the flexibility of the interacting molecules. nih.gov This can reveal crucial information about the dynamic nature of the interactions, such as the stability of key hydrogen bonds and the role of water molecules in the binding site. chemrxiv.org

For this compound, docking and MD studies could identify the specific amino acid residues in the ion channel that interact with the sulfone oxygens, the phenothiazine rings, and the protonated morpholine nitrogen, thereby explaining the structural basis of its mechanism of action.

Pharmacophore Modeling and Virtual Screening for De Novo Design of Sulfone-Containing Compounds

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, positive/negative charges) necessary for a molecule to bind to a specific target. peerj.com

A pharmacophore model for this compound analogues could be generated based on the structure of a highly active compound or a ligand-protein complex. peerj.comnih.gov This model might consist of:

Two hydrophobic/aromatic features corresponding to the phenothiazine rings.

Two hydrogen bond acceptor features from the sulfone oxygens.

A hydrogen bond acceptor from the carbamate carbonyl.

A positive ionizable feature representing the protonated morpholine nitrogen.

Once validated, this pharmacophore model serves as a 3D query for virtual screening. nih.govsimulations-plus.com Large chemical databases (like ZINC or PubChem) can be rapidly searched to identify other molecules that match the pharmacophore query, regardless of their underlying chemical scaffold. nih.govd-nb.info This powerful technique allows for the discovery of novel, structurally diverse compounds that may possess the same biological activity, providing new starting points for drug development. mdpi.com

Chemoinformatics and Data Mining Approaches for this compound Research

Chemoinformatics combines chemistry, computer science, and information technology to analyze and organize chemical data. numberanalytics.com In the context of this compound research, chemoinformatics provides the tools and infrastructure to manage the vast amounts of data generated. d-nb.infowhiterose.ac.uk

Key applications include:

Chemical Databases : Creating and managing databases of synthesized this compound analogues, their calculated properties, and their experimental biological data. u-strasbg.fr

Data Mining : Applying algorithms to large datasets to uncover non-obvious patterns and relationships between chemical structures and their biological effects. numberanalytics.comu-strasbg.fr This can help in identifying potential toxicophores (chemical substructures associated with toxicity) or privileged scaffolds.

Similarity and Substructure Searching : Searching large databases for compounds that are structurally similar to active this compound analogues, which can help in expanding the SAR.

Predictive Modeling : Using machine learning and other data mining techniques to build models that predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to de-risk candidates early in the discovery process. nih.gov

Chemoinformatics acts as the computational backbone for a modern drug discovery project, enabling efficient data analysis, knowledge extraction, and informed decision-making throughout the research and development pipeline. u-strasbg.fr

Advanced Analytical Methodologies for Moricizine Sulfone and Its Metabolites

Development and Validation of Chromatographic Assays for Biological Matrices

The development and validation of selective and sensitive bioanalytical methods are fundamental for the quantitative evaluation of drugs and their metabolites in biological matrices. researchgate.net High-Performance Liquid Chromatography (HPLC) stands out as a versatile and widely used technique for identifying and quantifying low concentrations of drugs and their metabolites. researchgate.net

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (e.g., UV, Fluorescence)

HPLC coupled with ultraviolet (UV) detection is a common and cost-effective method for the analysis of pharmaceutical compounds. ptfarm.pl A study detailing the simultaneous determination of moricizine (B1676744) and its sulfoxidation metabolites, moricizine sulfoxide (B87167) and moricizine sulfone, utilized HPLC with UV detection. nih.gov In this method, the compounds were extracted from biological fluids and analyzed on a reversed-phase C18 column. nih.gov The UV detector was set at a specific wavelength to monitor the absorbance of the compounds as they eluted from the column. ptfarm.pl

Key Parameters of a Validated HPLC-UV Method for Moricizine and its Metabolites:

| Parameter | Value |

| Column | µBondapak reversed-phase C18 |

| Mobile Phase | Methanol-water-triethylamine (65:35:0.5, v/v) |

| Detection Wavelength | Not specified in the provided abstract |

| Run Time | 12 minutes |

| Retention Time (this compound) | 2.7 minutes |

| Limit of Detection (this compound) | 5 ng/ml |

| Recovery from Plasma | Ranged from 89.9% to 98.1% for all compounds |

Data sourced from a study on the simultaneous determination of moricizine and its metabolites. nih.gov

Fluorescence detection offers higher sensitivity and selectivity compared to UV detection for compounds that are naturally fluorescent or can be derivatized to become fluorescent. shimadzu.eu This method is based on the principle that a fluorescent compound, when excited by a specific wavelength of light, emits light at a longer wavelength. shimadzu.eu The intensity of the emitted light is proportional to the concentration of the analyte. While specific applications of fluorescence detection for this compound are not detailed in the provided search results, the technique is a powerful tool for achieving low limits of detection for suitable analytes. shimadzu.eucabidigitallibrary.orgvjst.vn

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity and Specificity Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is particularly valuable for the quantification of drugs and metabolites in complex biological matrices due to its ability to provide both quantitative and qualitative information. While specific LC-MS/MS methods for this compound were not detailed in the provided search results, the general principles of the technique are well-established. In a typical LC-MS/MS workflow, the analyte is first separated from other components in the sample by HPLC and then introduced into the mass spectrometer. The mass spectrometer ionizes the analyte and then separates the ions based on their mass-to-charge ratio, providing a high degree of specificity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating and identifying volatile and semi-volatile compounds. While its direct application to this compound, a relatively non-volatile compound, may be limited without derivatization, it can be a valuable tool for the analysis of certain volatile metabolites that may be formed during drug metabolism. The principle of GC-MS involves separating compounds in a gaseous mobile phase and then detecting them with a mass spectrometer.

Chiral Chromatography for Enantiomeric Purity Assessment

Many pharmaceutical compounds are chiral, meaning they exist as non-superimposable mirror images called enantiomers. chromatographyonline.com These enantiomers can have different pharmacological and toxicological properties. chromatographyonline.com Therefore, the assessment of enantiomeric purity is a critical aspect of drug development and quality control. nih.gov Chiral chromatography is the primary technique used to separate and quantify enantiomers. chromatographyonline.com This can be achieved through various approaches, including the use of chiral stationary phases (CSPs) or by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column. chromatographyonline.comnih.gov

Supercritical fluid chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster analysis times and different selectivity compared to HPLC. researchgate.net Polysaccharide-based chiral stationary phases are widely used in both HPLC and SFC for enantiomeric separations due to their broad applicability. nih.govuff.br While specific methods for the chiral separation of this compound were not found in the search results, the principles of chiral chromatography would be applicable for assessing its enantiomeric purity if it is a chiral compound.

Advanced Sample Preparation Techniques for Complex Biological Matrices

Effective sample preparation is crucial for developing robust and reliable bioanalytical methods. The goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, remove potential interferences, and concentrate the analyte to a level suitable for detection.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two of the most common techniques used for sample preparation in bioanalysis.

Liquid-Liquid Extraction (LLE) involves the partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of organic solvent is critical and is based on the polarity and solubility of the analyte. For the analysis of moricizine and its metabolites, a liquid-liquid extraction method was employed using diethyl ether after the addition of pentanesulphonic acid. nih.gov

Solid-Phase Extraction (SPE) is a technique where the analyte is retained on a solid sorbent while the sample matrix is washed away. The analyte is then eluted from the sorbent with a small volume of a strong solvent. SPE can offer higher recovery and cleaner extracts compared to LLE and is amenable to automation. researchgate.net The optimization of SPE methods involves selecting the appropriate sorbent chemistry (e.g., reversed-phase, normal-phase, ion-exchange) and developing a suitable wash and elution solvent system.

Microextraction Techniques for Low-Volume Samples

In many research and clinical settings, the available volume of biological samples, such as plasma from pediatric patients or in vivo microdialysis samples, is often limited. nih.govtandfonline.comtandfonline.com This necessitates the use of sample preparation techniques that can efficiently extract and concentrate analytes from a small sample volume. nih.govtandfonline.comtandfonline.com Microextraction techniques have emerged as powerful tools in this regard, offering several advantages over traditional methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE), including reduced solvent consumption, minimized sample handling, and improved enrichment factors. nih.govtandfonline.comtandfonline.com

Several microextraction techniques are particularly well-suited for the analysis of this compound and its metabolites in low-volume samples:

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that utilizes a fused-silica fiber coated with a stationary phase. nih.govnih.govsemanticscholar.org The fiber is exposed to the sample (either by direct immersion or headspace sampling), and the analytes partition onto the coating. researchgate.net After equilibrium is reached, the fiber is withdrawn and transferred to the injection port of a chromatographic instrument for thermal desorption and analysis. researchgate.net The choice of fiber coating is critical and depends on the polarity of the target analytes. For this compound and its metabolites, a polar coating would be appropriate. SPME offers the advantages of simplicity, automation, and high-throughput capabilities. nih.govsemanticscholar.org

Microextraction by Packed Sorbent (MEPS): MEPS is a miniaturized version of SPE where the sorbent is packed into a syringe needle. nih.govtandfonline.comnih.gov The sample is drawn through the sorbent, and the analytes are retained. tandfonline.com After washing to remove interferences, the analytes are eluted with a small volume of solvent directly into the analytical instrument. nih.gov MEPS significantly reduces the amount of sorbent and solvent required compared to conventional SPE and can handle sample volumes as low as 10 µL. nih.govnih.gov The same sorbent bed can be reused multiple times, making it a cost-effective technique. tandfonline.comtandfonline.com

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a rapid microextraction technique based on a ternary solvent system. tandfonline.com A mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution of fine droplets. tandfonline.comtandfonline.com This high surface area facilitates the rapid transfer of the analytes from the aqueous phase to the extraction solvent. After centrifugation, the sedimented phase containing the concentrated analytes is collected and analyzed. Recent advancements in DLLME have focused on using less toxic solvents and automating the process. tandfonline.com

A comparison of these microextraction techniques for the potential analysis of this compound from low-volume samples is presented in the table below.

| Feature | Solid-Phase Microextraction (SPME) | Microextraction by Packed Sorbent (MEPS) | Dispersive Liquid-Liquid Microextraction (DLLME) |

| Principle | Analyte partitioning onto a coated fiber. researchgate.net | Analyte retention on a packed sorbent in a syringe. tandfonline.comnih.gov | Analyte partitioning into a dispersed extraction solvent. tandfonline.com |

| Sample Volume | µL to mL range. | As low as 10 µL. nih.govnih.gov | Typically 1-5 mL, but can be adapted for smaller volumes. |

| Solvent Consumption | Solvent-free (for thermal desorption). researchgate.net | Minimal (µL for elution). nih.govnih.gov | Low (µL to mL). tandfonline.com |

| Automation | Easily automated. nih.govsemanticscholar.org | Can be automated. nih.gov | Automation is possible but can be more complex. tandfonline.com |

| Throughput | High-throughput is achievable. nih.govsemanticscholar.org | High-throughput is possible. | Moderate. |

| Advantages | Simple, fast, reusable fibers. nih.govnih.gov | Miniaturized, low solvent use, reusable sorbent. nih.govtandfonline.comnih.gov | Rapid, high enrichment factor. tandfonline.com |

| Considerations | Fiber coating selection is crucial, potential for carryover. | Sorbent selection is key, potential for clogging. | Requires optimization of solvent system, emulsion formation can be an issue. |

Electrochemical Methods for the Determination of Sulfone Derivatives

Electrochemical methods offer an attractive alternative to chromatographic techniques for the determination of electroactive compounds like sulfone derivatives. These methods are generally characterized by their simplicity, rapidity, low cost, and high sensitivity. rsc.orgnih.gov The fundamental principle involves measuring the change in an electrical parameter (such as current or potential) resulting from the oxidation or reduction of the analyte at an electrode surface. rsc.org

The sulfone group in this compound is electrochemically active and can be either oxidized or reduced under specific conditions. luc.eduacs.org This property can be exploited for its direct quantitative determination. Various electrochemical techniques can be employed for this purpose:

Voltammetry: This category of techniques involves applying a varying potential to an electrode and measuring the resulting current.

Cyclic Voltammetry (CV): CV is a powerful tool for studying the redox behavior of a compound. It can provide information on the oxidation and reduction potentials of this compound, which is essential for developing a quantitative method.

Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV): DPV and SWV are highly sensitive voltammetric techniques that are well-suited for trace analysis. They offer improved discrimination against background currents, leading to lower detection limits compared to CV.

Amperometry: In this technique, a constant potential is applied to the working electrode, and the current is measured as a function of time. Amperometric detection can be coupled with flow injection analysis or high-performance liquid chromatography (HPLC) for the selective determination of this compound.

The performance of electrochemical sensors can be significantly enhanced by modifying the electrode surface with various nanomaterials, such as graphene, carbon nanotubes, and metal nanoparticles. rsc.orgnih.govmdpi.com These modifications can increase the electrode's surface area, improve its catalytic activity, and enhance the electron transfer rate, thereby improving the sensitivity and selectivity of the analysis. nih.gov

The potential application of various electrochemical techniques for the determination of this compound is summarized in the table below.

| Technique | Principle | Potential Application for this compound | Advantages |

| Cyclic Voltammetry (CV) | Measures current as a function of a linearly swept potential. | Characterization of the redox behavior of the sulfone group. | Provides information on reaction mechanisms. |

| Differential Pulse Voltammetry (DPV) | Superimposes pulses of constant amplitude on a linear potential ramp and measures the current before and after each pulse. | Quantitative determination at low concentrations. | High sensitivity, good resolution. |

| Square-Wave Voltammetry (SWV) | A square-wave potential is applied to the electrode. | Rapid and sensitive quantitative analysis. | Fast, high sensitivity. |

| Amperometry | Measures the current at a constant applied potential. | Detection in flow systems (e.g., HPLC-ED). | Simple, selective. |

Bioanalytical Method Development and Validation According to Regulatory Guidelines (excluding clinical parameters)

The development and validation of bioanalytical methods are crucial for obtaining reliable data on the concentration of drugs and their metabolites in biological matrices for pharmacokinetic and toxicokinetic studies. europa.eu Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for the validation of bioanalytical methods. europa.eufda.govgmp-compliance.org Adherence to these guidelines ensures the quality and integrity of the data submitted for regulatory review.

A bioanalytical method for the quantification of this compound and its parent drug, moricizine, in a biological matrix like plasma would typically involve sample preparation (e.g., using one of the microextraction techniques discussed earlier), chromatographic separation (e.g., HPLC or UHPLC), and detection (e.g., tandem mass spectrometry, MS/MS). The validation of such a method must demonstrate its reliability and reproducibility through a series of experiments.

The key validation parameters according to regulatory guidelines are outlined below:

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample, including endogenous substances, metabolites, and co-administered drugs. europa.eu

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision describes the degree of scatter between a series of measurements. europa.eu Both are assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), and are expressed as a percentage of the nominal concentration. europa.eu

Calibration Curve: A calibration curve is generated by analyzing a set of standards of known concentrations. The relationship between the instrument response and the concentration of the analyte should be defined, and the range of the curve should cover the expected concentrations in the study samples. tandfonline.com

Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable accuracy and precision. europa.eu

Matrix Effect: The effect of the biological matrix on the ionization of the analyte and the internal standard (in MS-based methods) must be evaluated to ensure that it does not interfere with the accuracy of the measurement. europa.eu

Stability: The stability of the analyte in the biological matrix must be assessed under various conditions that mimic the sample handling and storage procedures of a clinical or non-clinical study. This includes short-term (bench-top) stability, long-term storage stability, and freeze-thaw stability. europa.eu

The table below summarizes the typical acceptance criteria for the key validation parameters for a chromatographic bioanalytical method, based on FDA and EMA guidelines.

| Validation Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard in blank samples. |

| Accuracy | The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). europa.eu |

| Precision (Within-run and Between-run) | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). europa.eu |

| Calibration Curve | A minimum of six non-zero standards should be used. The correlation coefficient (r) should be ≥ 0.99. Back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% at the LLOQ). |

| Matrix Effect | The CV of the matrix factor (analyte peak response in the presence of matrix divided by the peak response in the absence of matrix) should not be greater than 15%. |

| Stability (Short-term, Long-term, Freeze-thaw) | The mean concentration of the stability samples should be within ±15% of the nominal concentration. |

Future Perspectives and Innovations in Moricizine Sulfone Research

Exploration of Moricizine (B1676744) Sulfone as a Chemical Probe for Biological Pathways

A chemical probe is a small molecule used to study and manipulate a biological system, such as a protein or pathway. The vinyl sulfone group, in particular, has gained considerable attention as a versatile chemical entity for designing such probes. tandfonline.comnih.gov Vinyl sulfones can form stable covalent bonds with nucleophilic residues in proteins, such as cysteine, making them excellent tools for targeted covalent inhibitor design. tandfonline.com This reactivity allows them to be used to selectively label and inhibit specific enzymes, including kinases and proteases, thereby helping to elucidate their functions in complex biological pathways. tandfonline.comnih.gov

While moricizine sulfone itself is not a vinyl sulfone, the principle of using sulfone-based molecules as probes is well-established. Future research could focus on designing derivatives of this compound that incorporate reactive handles, like a vinyl group, to transform it into a chemical probe. Such a probe could be invaluable for identifying the off-target effects of moricizine or for discovering entirely new biological roles for molecules with a similar phenothiazine (B1677639) sulfone scaffold.

Application of Systems Biology and Network Pharmacology to this compound

Systems biology and network pharmacology represent a paradigm shift from the "one-drug, one-target" model to a more holistic understanding of drug action across complex biological networks. mssm.edufrontiersin.orgmdpi.com These approaches integrate large-scale biological data to model how drugs interact with multiple targets and influence entire cellular pathways. bmbreports.orgbiorxiv.org This is particularly relevant for drugs like moricizine, which may have a wide range of effects beyond their primary antiarrhythmic function.

The application of network pharmacology to this compound could involve:

Target Fishing: Using computational models to predict potential binding targets of this compound throughout the human proteome.

Network Construction: Building interaction networks that connect the predicted targets to specific diseases and biological pathways. bmbreports.org

Mechanism Deconvolution: Analyzing the network to understand the polypharmacology of the compound—how its interactions with multiple targets contribute to both therapeutic and adverse effects. nih.gov

Such an approach could help to reposition moricizine for new therapeutic indications or to better predict potential drug-drug interactions by understanding its systemic effects. biorxiv.org

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Sulfone-Based Compounds

Table 1: Applications of AI/ML in Sulfone-Based Drug Discovery

| AI/ML Technique | Application in Drug Discovery | Relevance for Sulfone Compounds |

|---|---|---|

| Deep Neural Networks (DNNs) | Predicting bioactivity and toxicity; analyzing complex biological data. nih.gov | Can predict the polypharmacology and potential off-targets of sulfone derivatives. nih.gov |

| Generative Adversarial Networks (GANs) | De novo design of novel molecules with specific desired properties. mednexus.org | Can generate novel sulfone-based scaffolds optimized for potency and selectivity. |

| Support Vector Machines (SVMs) | Classifying compounds as active or inactive; predicting protein-ligand interactions. nih.gov | Can screen large virtual libraries to identify promising sulfone-containing hits. nih.gov |

| Active Learning | Intelligently selecting which compounds to test next to most efficiently build a predictive model. evotec.com | Optimizes the experimental testing of newly synthesized sulfone derivatives, saving time and resources. evotec.com |

Development of Novel Sulfone-Based Therapeutic Modalities Beyond Antiarrhythmics

The sulfone moiety is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets. tandfonline.comnih.gov This versatility has led to the exploration of sulfone-based compounds for a wide range of diseases far beyond cardiac arrhythmias. Research has demonstrated the potential of sulfone derivatives as:

Anticancer Agents: Vinyl sulfones have been shown to target multiple kinases and tubulin, which are critical proteins in cancer cell proliferation. tandfonline.comresearchgate.net

Neuroprotective Agents: Certain styryl sulfone derivatives have shown promise in preclinical models of Parkinson's disease. tandfonline.com

Anti-inflammatory Drugs: Phenyl vinyl sulfone compounds have been identified as inhibitors of the NLRP3 inflammasome, a key component of the inflammatory response. researchgate.net

Anti-infective Agents: The sulfone group is a key component in some antibacterial and antifungal compounds. researchgate.net

This expanding therapeutic landscape suggests that the core structure of this compound could serve as a starting point for developing new drugs for oncology, neurodegenerative diseases, or inflammatory disorders.

Table 2: Examples of Novel Sulfone-Based Therapeutic Agents

| Compound Class | Therapeutic Target | Potential Indication |

|---|---|---|

| Vinyl Sulfones | Kinases, Tubulin, Cysteine Proteases tandfonline.comnih.gov | Cancer, Inflammatory Diseases tandfonline.comresearchgate.net |

| Styryl Sulfones | Nrf2 Pathway tandfonline.com | Parkinson's Disease tandfonline.com |

| Benzimidazole Derivatives | Protein Kinase C acs.org | Cancer, Inflammatory Disorders |

| Triazolopyridines | Fungal and Insect Targets researchgate.net | Antifungal, Insecticidal |

Opportunities in Targeted Drug Delivery Systems Research for Sulfone Derivatives

Targeted drug delivery aims to concentrate a therapeutic agent at its site of action, increasing efficacy while minimizing systemic side effects. researchgate.net Sulfone-containing molecules, particularly those with vinyl sulfone groups, are well-suited for creating advanced drug delivery systems. The vinyl sulfone moiety can react with thiol or amine groups on targeting ligands, such as antibodies or peptides, to form stable conjugates. acs.org

One innovative approach involves using cyclodextrins, which are carrier molecules that can encapsulate a drug. researchgate.net A monovinyl sulfone β-cyclodextrin has been synthesized as a modular system. This carrier can be loaded with a therapeutic agent and then coupled to a targeting molecule (like an antibody fragment) to deliver its payload specifically to diseased cells, such as cancer cells or parasites. researchgate.netresearchgate.net This modular design offers great flexibility, allowing different drugs and targeting agents to be combined. researchgate.net Future research could explore conjugating this compound or its derivatives to such systems to improve their therapeutic index or to direct them to specific tissues.

Q & A

Q. What is the primary electrophysiological mechanism by which Moricizine sulfone exerts its antiarrhythmic effects?

this compound inhibits both the late sodium current (INaL) and peak sodium current (INaP), reducing atrial fibrillation (AF) susceptibility. It preferentially binds to inactivated sodium channels, suppressing depolarization velocity and interrupting the INaL-CaMKII feedback loop, which attenuates CaMKII phosphorylation (p-CaMKII) and oxidative stress. This dual inhibition normalizes INaL density in atrial myocytes without altering Nav1.5 protein expression .

Q. What experimental models are suitable for studying this compound’s effects on cardiac arrhythmias?

- In vitro: HL-1 atrial cell lines treated with Angiotensin II (Ang II, 1 μM) or Anemone Toxin II (ATX II, 3 nM) to induce INaL enhancement. Moricizine (30 μM) is co-administered to assess INaL suppression and p-CaMKII downregulation .

- In vivo: C57Bl/6 mice infused with Ang II (750 ng/kg/min for 4 weeks) to model AF. Echocardiography (left atrial diameter, ejection fraction) and electrophysiology (AF susceptibility via ECG) are monitored, with Moricizine administered at 22.5 mg/kg q8h .

Q. How can researchers quantify this compound and its metabolites in biological samples?

A validated HPLC method uses a C18 column with methanol-acetonitrile-water-triethylamine (pH 5.4) mobile phase and UV detection at 254 nm. Detection limits are 30 ng/mL (plasma) and 10 ng/mL (urine) for this compound, with >85% recovery. This protocol is critical for pharmacokinetic studies .

Advanced Research Questions

Q. How should researchers address contradictions in data when this compound inhibits INaL without altering Nav1.5 expression?

While Nav1.5 expression remains unchanged, this compound modulates sodium channel kinetics (e.g., phosphorylation via CaMKII) rather than channel density. Use Western blotting for p-CaMKII and oxidized CaMKII (ox-CaMKII) to confirm pathway-specific effects. Statistical analysis (ANOVA with post-hoc tests) should compare INaL density and phosphorylation levels across treatment groups .

Q. What methodologies differentiate this compound’s effects on left vs. right atrial myocytes?

In Ang II-treated mice, INaL density in the left atrium normalizes with Moricizine (0.54 → 0.40 pA/pF), but right atrial myocytes show residual INaL elevation (1.23 → 0.61 pA/pF). Use patch-clamp electrophysiology to measure regional INaL differences and correlate with p-CaMKII Western blot data. This asymmetry suggests tissue-specific CaMKII activation pathways .

Q. How can researchers optimize experimental design to evaluate this compound’s binding kinetics?

- Protocol: Apply voltage-clamp protocols to isolated atrial myocytes with/without ATX II (3 nM). Measure INaP and INaL before/after Moricizine (30 μM) exposure.

- Analysis: Use steady-state inactivation curves to calculate dissociation constants (Kd). Moricizine’s higher affinity for inactivated channels explains its prolonged INaP/INaL blockage (64.88% INaP reduction at 30 μM) .

Q. What statistical approaches are recommended for analyzing this compound’s antiarrhythmic efficacy in preclinical studies?

- AF susceptibility: Fischer’s exact test for categorical AF incidence (e.g., 82% vs. 40% in Ang II vs. Ang II+Moricizine groups).

- Continuous data: One-way ANOVA with Tukey’s post-hoc test for echocardiography (e.g., left atrial diameter) and INaL density. Report SEM and P < 0.05 thresholds .

Data Contradiction and Validation

Q. How can conflicting results between in vitro and in vivo models of CaMKII activation be resolved?

In HL-1 cells, Moricizine reduces Ang II-induced p-CaMKII but not total CaMKII. In vivo, validate using tissue-specific knockout models (e.g., atrial-selective CaMKIIδ mutants) to isolate phosphorylation vs. oxidation pathways. Combine mass spectrometry (ox-CaMKII detection) with functional assays .

Q. Why does this compound show variable efficacy in right atrial vs. left atrial myocytes?

Regional differences in redox signaling (e.g., NADPH oxidase activity) may sustain INaL in the right atrium. Measure reactive oxygen species (ROS) levels and co-administer antioxidants (e.g., N-acetylcysteine) to test this hypothesis .

Methodological Best Practices

Q. What controls are essential for Western blotting in this compound studies?

Include:

- Loading control: GAPDH (1:10,000 dilution).

- Negative controls: DMSO vehicle (0.1%) and untreated HL-1 cells.

- Antibody validation: Pre-adsorb antibodies with blocking peptides to confirm specificity for Nav1.5, CaMKII, and phospho-T286 CaMKII .

Q. How should researchers report HPLC data for this compound quantification?

Follow journal guidelines (e.g., Journal of Pharmaceutical Analysis):

- Specify column type (C18), mobile phase composition, and detection wavelength.

- Include validation parameters (linearity, LOD/LOQ, recovery rates).

- Deposit raw chromatograms in supplementary materials .

Tables for Key Findings

Table 1: Effects of this compound on Ang II-Induced AF in Mice

| Parameter | Saline Group | Ang II Group | Ang II + Moricizine |

|---|---|---|---|

| AF Susceptibility (%) | 33 | 82 | 40* |

| AF Duration (sec) | 2.1 ± 0.3 | 12.5 ± 1.8* | 4.2 ± 0.6* |

| Left Atrial Diameter (mm) | 1.9 ± 0.1 | 2.7 ± 0.2* | 2.1 ± 0.1* |

| *Data from . P < 0.05 vs. Ang II. |

Table 2: INaL Density in Atrial Myocytes

| Condition | Left Atrium (pA/pF) | Right Atrium (pA/pF) |

|---|---|---|

| Control | 0.31 ± 0.02 | 0.35 ± 0.03 |

| Ang II | 0.54 ± 0.06* | 1.23 ± 0.32* |

| Ang II + Moricizine | 0.40 ± 0.07* | 0.61 ± 0.09* |

| *Data from . P < 0.05 vs. Control. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.